OprF protein, a significant outer membrane protein of Pseudomonas aeruginosa, plays a crucial role in the bacterium's physiology and pathogenesis. It is classified as a porin, facilitating the transport of small molecules across the outer membrane. OprF is particularly notable for its involvement in various biological processes, including biofilm formation, immune evasion, and interactions with host cells. Its conserved nature among different Pseudomonas serotypes makes it a promising target for vaccine development.
OprF is derived from Pseudomonas aeruginosa, a Gram-negative bacterium known for its opportunistic pathogenicity in humans. The protein is classified as an outer membrane porin, which is integral to the bacterial outer membrane structure and function. OprF exhibits both structural and functional properties typical of porins, forming channels that allow the passage of ions and small molecules.
The synthesis of OprF can be achieved using cell-free expression systems, which enable the production of membrane proteins without the complications associated with living cells. This method allows for high yields of properly folded proteins embedded in liposomal membranes.
In one notable study, OprF was expressed in a cell-free system alongside liposomes, allowing for the spontaneous incorporation of the protein into the liposomal membrane. The purification process involved sucrose density gradient centrifugation, resulting in proteoliposomes with approximately 95% purity. The yield ranged from 0.5 to 1 mg/ml, demonstrating the efficiency of this approach for producing functional OprF proteoliposomes .
OprF has a complex structure characterized by an eight-stranded anti-parallel β-barrel domain that spans the outer membrane. The protein can adopt two conformations: a closed channel form, which predominates (approximately 95%), and a rare open channel form that allows greater permeability .
Molecular modeling studies suggest that OprF's N-terminal domain forms the β-barrel structure while its C-terminal domain interacts with periplasmic components. Conductance experiments indicate that OprF can form both small and large pores, with conductance values ranging from 0.07 nS to 0.36 nS depending on its conformation .
OprF participates in various biochemical interactions within the bacterial envelope. Its role as a porin facilitates the transport of nutrients and signaling molecules across the outer membrane. Additionally, OprF's interaction with host immune factors suggests involvement in immune evasion mechanisms.
The absence of OprF has been shown to increase biofilm formation and alter levels of cyclic di-GMP, a key second messenger in biofilm regulation. This indicates that OprF not only functions as a structural component but also influences signaling pathways critical for bacterial survival and virulence .
OprF operates primarily through its porin function, allowing selective permeability of ions and small molecules. This mechanism is vital for nutrient uptake and waste removal in Pseudomonas aeruginosa.
The closed conformation of OprF stabilizes the bacterial cell wall structure, while transitions to an open state may facilitate transport during specific physiological conditions or stress responses . The regulation of OprF expression is linked to various sigma factors, notably SigX, which modulates its transcription in response to environmental cues .
OprF is characterized by its integral membrane nature and ability to form oligomers within lipid bilayers. The average diameter of pores formed by OprF in liposomes has been measured at approximately 9.5 ± 4 nm .
Chemically, OprF exhibits properties typical of porins, including hydrophobic regions that interact with lipid membranes and hydrophilic channels that facilitate molecule transport. Its stability and functionality are influenced by lipid composition and environmental conditions.
OprF has significant applications in scientific research and medicine:
OprF, the major outer membrane protein of Pseudomonas aeruginosa, shares significant structural and functional homology with OmpA from Escherichia coli. Both proteins feature a conserved C-terminal periplasmic domain involved in peptidoglycan binding, while their N-terminal domains form transmembrane β-barrels. Despite low sequence identity in the N-terminal domain (15%), homology modeling based on OmpA's crystal structure reveals that OprF adopts a similar eight-stranded β-barrel fold [1] [2]. Key differences include:
Table 1: Structural Comparison of OprF and OmpA β-Barrels
Feature | OprF | OmpA |
---|---|---|
Sequence Identity (N-terminal) | 15% | Reference |
Pore Diameter | ~10 Å | ~6 Å |
Key Constriction Residues | Ala113, Gly114 | Glu52, Arg138 |
Aromatic Rings | Trp102, Tyr64 (membrane interfaces) | Phe30, Tyr94 (similar positioning) |
The N-terminal domain of OprF folds into an eight-stranded anti-parallel β-barrel that traverses the outer membrane. This configuration creates a central pore lined with polar residues, facilitating passive diffusion of small molecules (<600 Da) [1] [4]. Molecular dynamics (MD) simulations in phospholipid bilayers confirm the barrel’s stability, with minimal root-mean-square deviation (RMSD) changes over 100-ns simulations [2]. Key structural attributes include:
OprF exists in equilibrium between two conformations: a predominant closed state with low ion conductance (0.05–0.08 nS) and a rare open state with higher conductance (up to 0.36 nS) [2] [5]. This variability arises from:
Table 2: Conductance States of OprF
State | Conductance (nS) | Structural Features | Frequency |
---|---|---|---|
Closed | 0.05–0.08 | Intact Glu8-Lys121 salt bridge | ~90% |
Open | 0.20–0.36 | Disrupted salt bridge; widened extracellular entrance | ~10% |
The P. aeruginosa outer membrane contains rough LPS (lacking O-antigen), characterized by a highly charged core oligosaccharide with three phosphates on the heptose (HEP1) residue. MD simulations of OprF in asymmetric LPS-phospholipid bilayers reveal:
Aromatic residues at the β-barrel’s extracellular and periplasmic ends mediate critical interactions with the membrane:
Table 3: Key Residues in OprF-LPS Interactions
Residue | Location | Interaction Partner | Effect on Channel Function |
---|---|---|---|
Trp102 | Extracellular interface | Lipid A glucosamine, HEP1 phosphates | Stabilizes open conformation |
Tyr64 | Loop L2 | KDO sugars | Widens extracellular entrance |
Glu8 | Loop L1 | Lys121 (OprF); LPS Mg²⁺ clusters | Modulates gating |
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